Cas no 265321-06-0 (5-amino-3,6-dihydro-2H-pyran-3-one)

5-amino-3,6-dihydro-2H-pyran-3-one Chemical and Physical Properties
Names and Identifiers
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- 2H-Pyran-3(6H)-one, 5-amino-
- 5-amino-3,6-dihydro-2H-pyran-3-one
- P18321
- 265321-06-0
- AKOS006341059
- 3-amino-2H-pyran-5-one
- SCHEMBL5074927
- PS-16448
- 5-amino-6H-pyran-3-one
- DB-118301
- 5-amino-2H-pyran-3(6H)-one
- CS-0050682
- PB42429
-
- MDL: MFCD19204386
- Inchi: InChI=1S/C5H7NO2/c6-4-1-5(7)3-8-2-4/h1H,2-3,6H2
- InChI Key: KTMIXPVPMKXBQL-UHFFFAOYSA-N
- SMILES: C1C(=CC(=O)CO1)N
Computed Properties
- Exact Mass: 113.04771
- Monoisotopic Mass: 113.047678466g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 139
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.9
- Topological Polar Surface Area: 52.3Ų
Experimental Properties
- PSA: 52.32
5-amino-3,6-dihydro-2H-pyran-3-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL200105-5G |
5-amino-3,6-dihydro-2H-pyran-3-one |
265321-06-0 | 97% | 5g |
¥ 5,761.00 | 2023-03-30 | |
eNovation Chemicals LLC | D588980-1G |
5-amino-3,6-dihydro-2H-pyran-3-one |
265321-06-0 | 95% | 1g |
$360 | 2024-07-21 | |
Enamine | EN300-300334-1.0g |
5-amino-3,6-dihydro-2H-pyran-3-one |
265321-06-0 | 1.0g |
$1068.0 | 2023-02-27 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL200105-1G |
5-amino-3,6-dihydro-2H-pyran-3-one |
265321-06-0 | 97% | 1g |
¥ 1,920.00 | 2023-03-30 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL200105-250mg |
5-amino-3,6-dihydro-2H-pyran-3-one |
265321-06-0 | 97% | 250mg |
¥752.0 | 2024-04-21 | |
eNovation Chemicals LLC | D588980-100mg |
5-amino-3,6-dihydro-2H-pyran-3-one |
265321-06-0 | 95% | 100mg |
$125 | 2025-02-26 | |
eNovation Chemicals LLC | D588980-500mg |
5-amino-3,6-dihydro-2H-pyran-3-one |
265321-06-0 | 95% | 500mg |
$250 | 2025-02-27 | |
eNovation Chemicals LLC | D588980-100mg |
5-amino-3,6-dihydro-2H-pyran-3-one |
265321-06-0 | 95% | 100mg |
$125 | 2025-02-27 | |
eNovation Chemicals LLC | D588980-500mg |
5-amino-3,6-dihydro-2H-pyran-3-one |
265321-06-0 | 95% | 500mg |
$250 | 2025-02-26 | |
eNovation Chemicals LLC | D588980-5g |
5-amino-3,6-dihydro-2H-pyran-3-one |
265321-06-0 | 95% | 5g |
$1080 | 2025-02-26 |
5-amino-3,6-dihydro-2H-pyran-3-one Related Literature
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Jie Lv,Shuangling Wang,Cong Zhang,Yulong Lin,Yan Fu,Meng Li Analyst, 2020,145, 5032-5040
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Kevin de Aquino Dias,Leandro Helgueira Andrade Green Chem., 2021,23, 2308-2316
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
Additional information on 5-amino-3,6-dihydro-2H-pyran-3-one
Introduction to 5-amino-3,6-dihydro-2H-pyran-3-one (CAS No. 265321-06-0) and Its Emerging Applications in Chemical Biology
5-amino-3,6-dihydro-2H-pyran-3-one, identified by its CAS number 265321-06-0, is a heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential biological activities. This bicyclic lactam derivative belongs to the pyranone class, characterized by a six-membered oxygen-containing ring fused with a pyran ring. The presence of both an amino group and a carbonyl function makes it a versatile scaffold for further chemical modifications, enabling its exploration in drug discovery and synthetic chemistry.
The compound’s significance lies in its ability to serve as a key intermediate in the synthesis of more complex molecules. Its structural framework allows for modifications at multiple positions, making it a valuable building block for designing novel pharmacophores. Recent studies have highlighted its role in the development of bioactive molecules with potential applications in therapeutic areas such as inflammation, metabolic disorders, and infectious diseases.
In the realm of medicinal chemistry, 5-amino-3,6-dihydro-2H-pyran-3-one has been investigated for its ability to modulate enzyme activity and interact with biological targets. For instance, derivatives of this compound have shown promise in inhibiting enzymes involved in pathogenic processes. The amino group at the 5-position provides a site for hydrogen bonding interactions, which is crucial for binding to protein targets with high specificity. Additionally, the lactam ring can engage in π-stacking interactions, further enhancing binding affinity.
Recent advancements in computational chemistry have enabled the rapid screening of 5-amino-3,6-dihydro-2H-pyran-3-one derivatives for their binding affinity to various protein targets. Machine learning models have been trained on large datasets of similar compounds to predict their biological activity with remarkable accuracy. This approach has accelerated the discovery process, allowing researchers to identify lead compounds more efficiently than traditional methods alone.
The synthesis of 5-amino-3,6-dihydro-2H-pyran-3-one and its derivatives has also seen significant improvements in recent years. Catalytic methods have been developed to streamline the construction of the pyranone core, reducing reaction times and improving yields. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling and copper-mediated oxidation, have been particularly useful in introducing functional groups at specific positions on the scaffold.
One notable application of 5-amino-3,6-dihydro-2H-pyran-3-one is in the development of antimicrobial agents. Resistance to conventional antibiotics has become a growing concern globally, prompting researchers to explore novel chemical entities. Pyranone derivatives have demonstrated efficacy against various bacterial strains by interfering with essential metabolic pathways. The structural flexibility of 5-amino-3,6-dihydro-2H-pyran-3-one allows for the design of compounds that can disrupt bacterial cell wall synthesis or inhibit key enzymes involved in DNA replication.
Another emerging area where 5-amino-3,6-dihydro-2H-pyran-3-one is making an impact is in the field of immunomodulation. Chronic inflammation is associated with numerous diseases, including autoimmune disorders and cardiovascular conditions. Researchers have found that certain derivatives of this compound can modulate immune cell function by interacting with receptors such as Toll-like receptors (TLRs) and interleukin receptors (ILRs). These interactions can lead to either suppression or activation of inflammatory responses, depending on the specific derivative and target pathway.
The role of 5-amino-3,6-dihydro-2H-pyran-3-one in addressing metabolic disorders cannot be overstated either. Obesity and type 2 diabetes are major global health challenges, often linked to dysregulation of metabolic pathways. Studies suggest that derivatives of this compound can enhance insulin sensitivity by improving glucose uptake in adipose tissues and muscle cells. Additionally, they may influence lipid metabolism by modulating key enzymes such as acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS).
The future prospects for 5-amino-3,6-dihydro-2H-pyran-3-one are promising, with ongoing research aimed at expanding its applications across multiple therapeutic domains. Innovations in synthetic methodologies will continue to facilitate the development of novel derivatives with enhanced potency and selectivity. Furthermore, interdisciplinary approaches combining chemical biology with artificial intelligence are expected to uncover new biological functions and applications for this versatile scaffold.
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